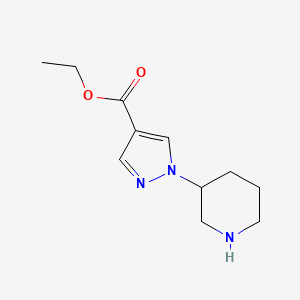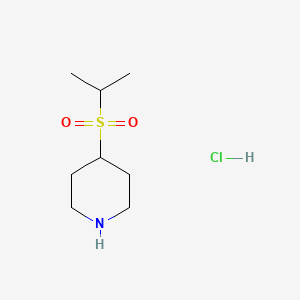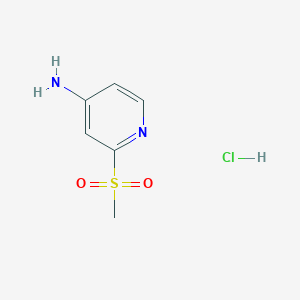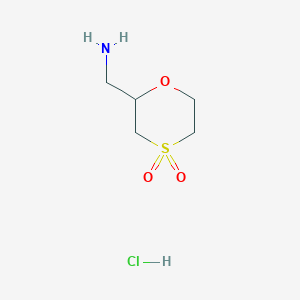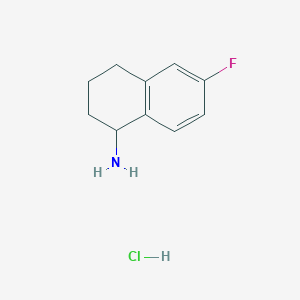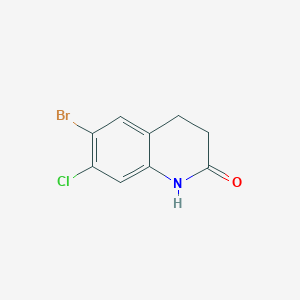
6-溴-7-氯-3,4-二氢喹啉-2(1H)-酮
描述
6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one (6-Br-7-Cl-3,4-DHQ) is a heterocyclic compound belonging to the quinolin-2(1H)-one family. It is a widely used compound in the fields of synthetic organic chemistry and medicinal chemistry, due to its unique properties and wide range of applications. The compound has been used in the synthesis of a variety of organic compounds, such as amines, nitriles, and alcohols, as well as in the development of a variety of drugs and medicines. In addition, 6-Br-7-Cl-3,4-DHQ has been used in the development of new materials, such as polymers and nanomaterials.
科学研究应用
合成技术和应用
该化合物作为 Knorr 合成中的关键中间体,促进了喹啉衍生物的制备。例如,Wlodarczyk 等人 (2011) 证明了其在 6-溴-2-氯-4-甲基喹啉的三步制备中的用途,强调了控制其环化反应的空间效应以及导致特定苯胺而没有替代的巴豆酸酯发生的条件优化 (Wlodarczyk 等人,2011)。
光致变色和荧光性质
Voloshin 等人 (2008) 探索了源自卤代喹啉的螺吡喃和螺恶嗪的光致变色行为,并指出了它们在创建具有独特光谱性质的光致异构化化合物中的潜力 (Voloshin 等人,2008)。类似地,通过偶联 5-溴-(氯)-7-甲酰基-8-羟基喹啉合成的光致变色螺吡喃展示了它们与二价金属离子形成荧光配合物的能力,突出了它们作为荧光金属离子传感器的应用 (Voloshin 等人,2004)。
抗菌活性
将 6-溴-7-氯部分并入喹啉酮与增强的抗菌特性有关。Pejović 等人 (2012) 合成了含二茂铁的喹啉酮,包括 6-溴衍生物,揭示了它们对致病菌和酵母的强而无选择性的抗菌活性,表明其作为新型抗菌药物的先导化合物的潜力 (Pejović 等人,2012)。
结构和电子表征
研究还深入研究了卤代喹啉的电子结构和振动光谱。例如,已经对 7-溴-5-氯-8-羟基喹啉进行了振动光谱研究以及从头算和 DFT 研究,提供了对这些化合物的基本模式和电子性质的见解 (Arjunan 等人,2009)。
属性
IUPAC Name |
6-bromo-7-chloro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGUWHWVJPOCLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

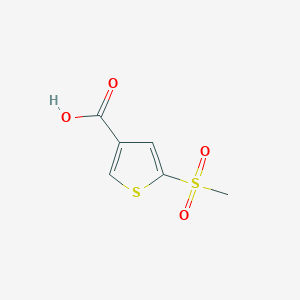

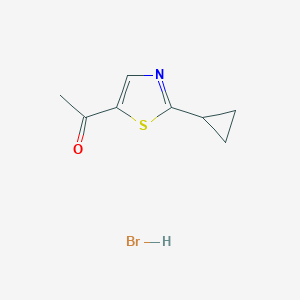
![2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride](/img/structure/B1377176.png)
